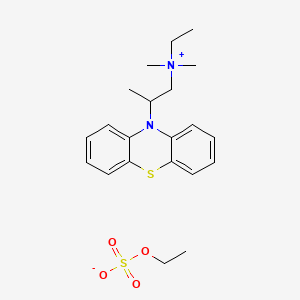
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate is a chemical compound with a complex structure that includes a phenothiazine moiety Phenothiazine derivatives are known for their diverse applications in various fields, including medicine and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate typically involves the reaction of phenothiazine with ethyldimethylamine and subsequent quaternization with ethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
化学反应分析
Types of Reactions
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate involves its interaction with specific molecular targets. The phenothiazine moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
相似化合物的比较
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate is unique due to its specific ammonium and ethyl sulfate groups, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to other phenothiazine derivatives.
属性
CAS 编号 |
57-98-7 |
|---|---|
分子式 |
C21H30N2O4S2 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
ethyl-dimethyl-(2-phenothiazin-10-ylpropyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C19H25N2S.C2H6O4S/c1-5-21(3,4)14-15(2)20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;1-2-6-7(3,4)5/h6-13,15H,5,14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI 键 |
MOZUPFREZVRCCC-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


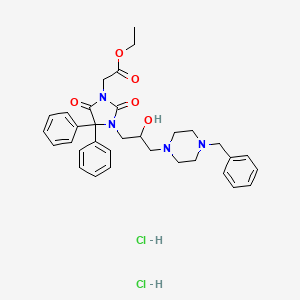
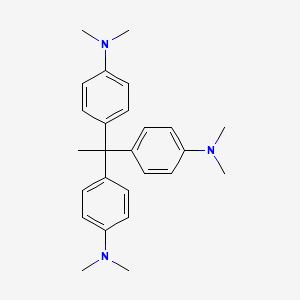

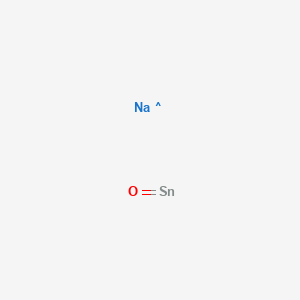

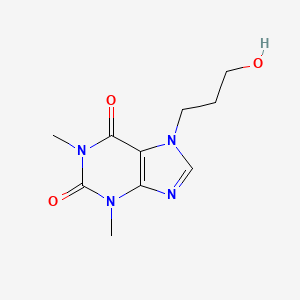
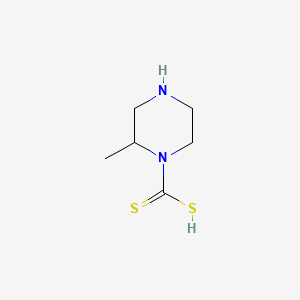
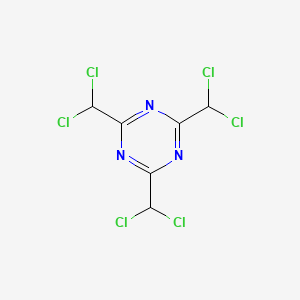
![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
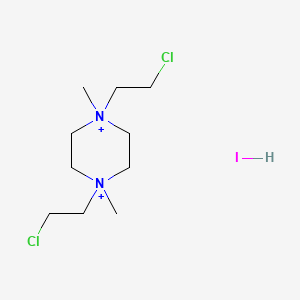
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
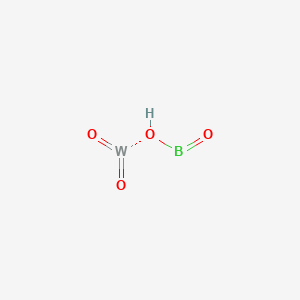

![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
